

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethynylacetophenone

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-(2-Ethynylphenyl)ethanone

CAS No.: 104190-22-9

Cat. No.: B016859

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Ethynylacetophenone, systematically known as **1-(2-ethynylphenyl)ethanone**, is an aromatic ketone that holds significant potential as a versatile building block in organic synthesis. Its unique bifunctional nature, featuring a reactive terminal alkyne and a ketone moiety on an aromatic scaffold, makes it a valuable precursor for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, and potential applications, particularly within the realm of pharmaceutical research and development. The strategic placement of the ethynyl and acetyl groups on the phenyl ring opens avenues for diverse chemical transformations, including cyclization reactions to form heterocyclic systems and cross-coupling reactions to introduce further molecular complexity.

Core Physicochemical Properties

Precise experimental data for 2-ethynylacetophenone is not widely available in common chemical databases. The following table summarizes its fundamental properties, with some values being predicted based on the analysis of structurally similar compounds.

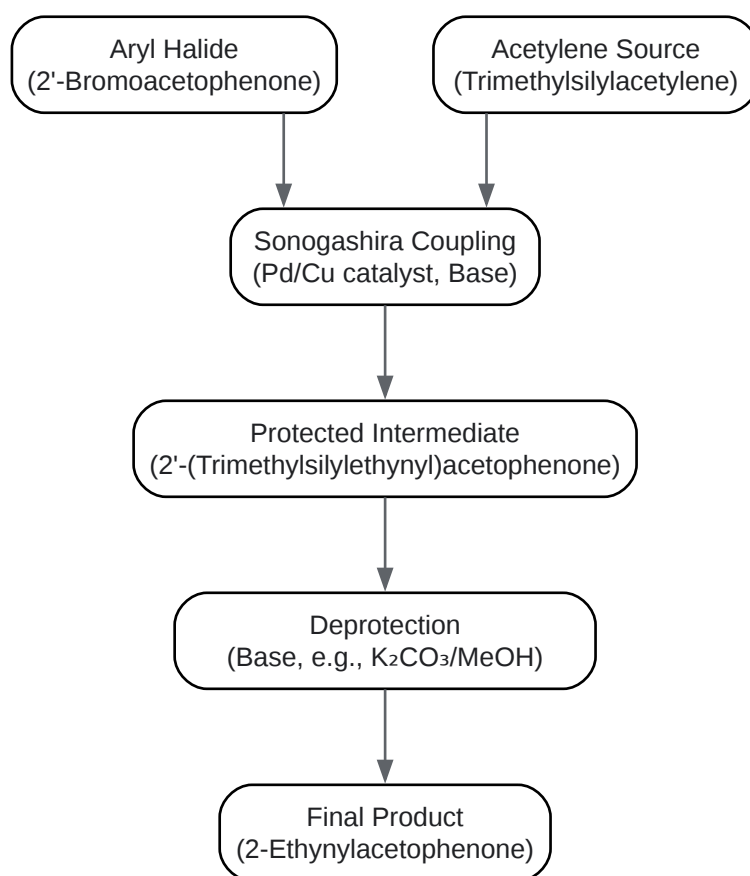
Property	Value	Source
IUPAC Name	1-(2-ethynylphenyl)ethanone	-
Synonyms	2-Ethynylacetophenone, o-Ethynylacetophenone	-
CAS Number	104190-22-9	[1]
Molecular Formula	C ₁₀ H ₈ O	[1]
Molecular Weight	144.17 g/mol	[1]
Physical State	Solid (predicted)	-
Melting Point	Not available	[2]
Boiling Point	Not available	[2]
Solubility	Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water is predicted.	-

Synthesis of 2-Ethynylacetophenone: A Methodological Approach

The most logical and widely applicable synthetic route to 2-ethynylacetophenone is the Sonogashira cross-coupling reaction. This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[3]

Conceptual Workflow: Sonogashira Coupling

The synthesis commences with a readily available halogenated acetophenone, typically 2'-bromoacetophenone or 2'-iodoacetophenone, which serves as the electrophilic partner. The nucleophilic partner is a protected form of acetylene, such as trimethylsilylacetylene (TMSA), to prevent self-coupling.^[4] The TMS protecting group is then removed under basic conditions to yield the terminal alkyne.



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Caption: Synthetic workflow for 2-ethynylacetophenone via Sonogashira coupling.

Detailed Experimental Protocol

This protocol is a representative example based on established Sonogashira coupling procedures and should be adapted and optimized for specific laboratory conditions.

Materials:

- 2'-Bromoacetophenone

- Trimethylsilylacetylene (TMSA)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Toluene, anhydrous
- Potassium carbonate (K_2CO_3)
- Methanol
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

- **Reaction Setup:** To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2'-bromoacetophenone (1.0 eq), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.02 eq), and CuI (0.04 eq).
- **Solvent and Reagent Addition:** Add anhydrous toluene and triethylamine (2.0 eq). Stir the mixture at room temperature until all solids are dissolved.
- **Addition of Alkyne:** Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.
- **Reaction Progression:** Heat the mixture to 70°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
- **Purification of Intermediate:** Purify the crude residue by column chromatography on silica gel to obtain 2'-(trimethylsilylethynyl)acetophenone.
- **Deprotection:** Dissolve the purified intermediate in methanol and add potassium carbonate (2.0 eq). Stir the mixture at room temperature until the deprotection is complete (monitored

by TLC).

- Final Isolation: Remove the methanol under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-ethynylacetophenone.

Spectroscopic and Analytical Characterization

While experimental spectra for 2-ethynylacetophenone are not readily available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:
 - Aromatic Protons: Expect a series of multiplets in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the acetyl group will likely be the most downfield.
 - Acetyl Protons: A singlet corresponding to the methyl group of the acetyl moiety is expected around δ 2.5 ppm.
 - Alkynyl Proton: A sharp singlet for the terminal alkyne proton should appear in the region of δ 3.0-3.5 ppm.
- ^{13}C NMR:
 - Carbonyl Carbon: A signal for the ketone carbonyl carbon is expected around δ 195-200 ppm.
 - Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).
 - Alkynyl Carbons: Two distinct signals for the sp-hybridized carbons of the alkyne are expected between δ 80-90 ppm.
 - Acetyl Carbon: A signal for the methyl carbon of the acetyl group around δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

- $\text{C}\equiv\text{C-H}$ Stretch (Terminal Alkyne): A sharp, strong band around 3300 cm^{-1} .
- $\text{C}\equiv\text{C}$ Stretch (Alkyne): A weaker band in the region of $2100\text{-}2150\text{ cm}^{-1}$.
- C=O Stretch (Ketone): A strong, sharp absorption band around $1680\text{-}1700\text{ cm}^{-1}$.
- C-H Bending (Aromatic): Bands in the fingerprint region below 900 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy

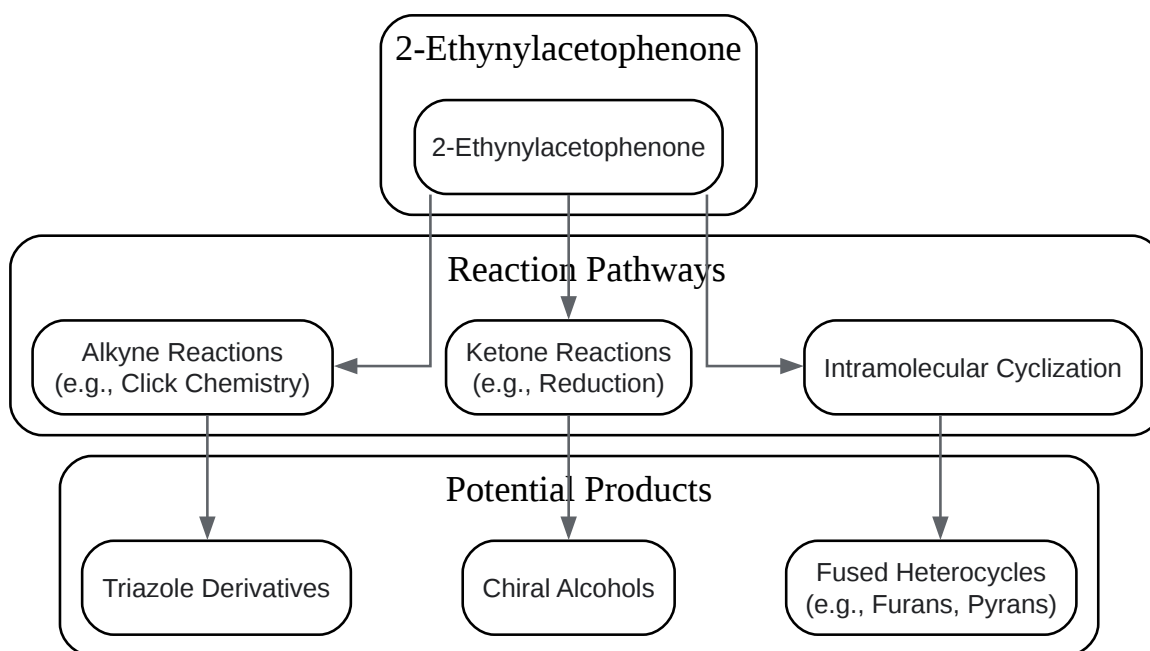
The UV-Vis spectrum in a solvent like ethanol or methanol is expected to display absorptions characteristic of an aromatic ketone with extended conjugation. Typically, acetophenone shows a strong $\pi \rightarrow \pi^*$ transition below 250 nm and a weaker $n \rightarrow \pi^*$ transition around 280 nm . The ethynyl group will likely cause a bathochromic (red) shift in these absorptions.

Reactivity and Applications in Drug Development

The synthetic utility of 2-ethynylacetophenone lies in the orthogonal reactivity of its two functional groups, making it a valuable scaffold for building molecular diversity.

Key Reactions and Transformations

- **Alkyne-Based Reactions:** The terminal alkyne can undergo a variety of reactions, including further Sonogashira couplings, click chemistry (cycloadditions), and hydration to form a methyl ketone.
- **Ketone-Based Reactions:** The ketone can be reduced to an alcohol, converted to an oxime, or used in condensation reactions.
- **Intramolecular Cyclizations:** The proximity of the alkyne and ketone functionalities allows for intramolecular cyclization reactions to form various heterocyclic systems, such as furans, pyrans, and other fused ring structures. These heterocycles are common motifs in many biologically active molecules.^[5]



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Caption: Reactivity and synthetic potential of 2-ethynylacetophenone.

Relevance in Pharmaceutical Research

Substituted acetophenones are established precursors in the synthesis of various pharmaceuticals.[6] For example, they are key intermediates in the production of pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs).[7] The ethynyl group in 2-ethynylacetophenone provides a reactive handle for introducing diverse substituents through robust and high-yielding reactions like the Sonogashira coupling, making it a valuable tool for generating libraries of compounds for drug screening. Its ability to serve as a precursor to complex heterocyclic structures further enhances its utility in medicinal chemistry, as these scaffolds are prevalent in a wide range of therapeutic agents.

Safety and Handling

According to the available Safety Data Sheet (SDS), 2-ethynylacetophenone should be handled with care.[8]

- GHS Hazard Statements:

- Harmful if swallowed.
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.
- Precautionary Measures:
 - Wear protective gloves, protective clothing, eye protection, and face protection.
 - Use only outdoors or in a well-ventilated area.
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.
 - In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

2-Ethynylacetophenone is a promising, albeit not extensively characterized, synthetic intermediate. Its value stems from the presence of two distinct and reactive functional groups on a single aromatic scaffold. While detailed physicochemical data is sparse, its synthesis via the Sonogashira coupling is well-precedented. The true potential of this molecule lies in its utility as a versatile building block for the synthesis of complex organic molecules, particularly in the construction of diverse heterocyclic systems relevant to drug discovery and materials science. Further research into its properties and reactivity is warranted to fully exploit its synthetic capabilities.

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- [To cite this document: BenchChem. \[An In-depth Technical Guide to the Physicochemical Properties of 2-Ethynylacetophenone\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b016859/docs#an-in-depth-technical-guide-to-the-physicochemical-properties-of-2-ethynylacetophenone\]](#)

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